molecular formula C29H41F2N5O6S B12373532 SARS-CoV-2 Mpro-IN-13

SARS-CoV-2 Mpro-IN-13

Cat. No.: B12373532
M. Wt: 625.7 g/mol
InChI Key: BZSWJILMIIBLRZ-IFMALSPDSA-N
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Description

SARS-CoV-2 Mpro-IN-13 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease plays a crucial role in the replication of the virus by processing the polyproteins that are translated from the viral RNA. Inhibiting this protease can effectively block the replication of the virus, making this compound a promising candidate for antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 Mpro-IN-13 involves multiple steps, starting with the preparation of key intermediates. One common approach is the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 Mpro-IN-13 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or chloroform, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

SARS-CoV-2 Mpro-IN-13 has a wide range of scientific research applications, including:

Mechanism of Action

SARS-CoV-2 Mpro-IN-13 exerts its effects by binding to the active site of the SARS-CoV-2 main protease, thereby inhibiting its activity. The compound forms a covalent bond with the catalytic cysteine residue (Cys145) of the protease, preventing the cleavage of viral polyproteins and ultimately blocking viral replication. This mechanism involves a two-step process: initial binding followed by covalent bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2 Mpro-IN-13 is unique due to its high specificity for the SARS-CoV-2 main protease and its ability to form a stable covalent bond with the catalytic cysteine residue. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for COVID-19 .

Properties

Molecular Formula

C29H41F2N5O6S

Molecular Weight

625.7 g/mol

IUPAC Name

N-[(1R)-1-cyclohexyl-2-[[(2R)-3-methoxy-1-oxo-1-[[1-[2-oxo-2-(1,3-thiazol-2-ylmethylamino)acetyl]cyclobutyl]amino]propan-2-yl]amino]-2-oxoethyl]-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C29H41F2N5O6S/c1-42-17-20(25(39)36-28(10-5-11-28)23(37)27(41)33-16-21-32-14-15-43-21)34-26(40)22(18-6-3-2-4-7-18)35-24(38)19-8-12-29(30,31)13-9-19/h14-15,18-20,22H,2-13,16-17H2,1H3,(H,33,41)(H,34,40)(H,35,38)(H,36,39)/t20-,22-/m1/s1

InChI Key

BZSWJILMIIBLRZ-IFMALSPDSA-N

Isomeric SMILES

COC[C@H](C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)[C@@H](C3CCCCC3)NC(=O)C4CCC(CC4)(F)F

Canonical SMILES

COCC(C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C(C3CCCCC3)NC(=O)C4CCC(CC4)(F)F

Origin of Product

United States

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